4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide
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Description
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide is a useful research compound. Its molecular formula is C26H32BrN5O3S and its molecular weight is 574.54. The purity is usually 95%.
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Biological Activity
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide is a synthetic organic molecule that belongs to the quinazolinone derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Quinazolinone core : Known for diverse biological activities.
- Bromo and thiocarbonyl groups : These substitutions are believed to enhance the compound's reactivity and binding affinity.
- Piperazine moiety : This enhances the compound's pharmacological profile by potentially improving interactions with biological targets.
The molecular formula is C22H28BrN4O2S, with a molecular weight of approximately 481.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:
- Inhibition of Tankyrase : Preliminary studies suggest that this compound may inhibit tankyrase, an enzyme involved in cellular processes such as proliferation and survival, which are critical in cancer biology.
Binding Affinity and Inhibitory Effects
Research indicates that the compound exhibits significant binding affinity towards various targets. The following table summarizes key findings related to its biological activity:
Target | Activity | Binding Affinity (nM) | Reference |
---|---|---|---|
Tankyrase | Inhibition | Low nM | |
5-HT1A Receptor | Ligand binding | 1.2 | |
Other Enzymes/Receptors | Potential inhibition | Varies |
Case Studies and Research Findings
Several studies have explored the biological activity of quinazolinone derivatives, including this specific compound:
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this quinazolinone derivative exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
- Neuropharmacological Effects : Research indicates that the piperazine component may contribute to neuropharmacological effects, making it a candidate for treating neurological disorders.
- Antimicrobial Properties : Some related compounds have shown antibacterial activity against resistant strains, indicating a broader potential application in infectious diseases.
Properties
CAS No. |
422287-78-3 |
---|---|
Molecular Formula |
C26H32BrN5O3S |
Molecular Weight |
574.54 |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C26H32BrN5O3S/c1-35-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)36/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,36) |
InChI Key |
OUADHFXGFHMJLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.